molecular formula C12H12O6 B1678535 Pyrogallol triacetate CAS No. 525-52-0

Pyrogallol triacetate

Cat. No. B1678535
CAS RN: 525-52-0
M. Wt: 252.22 g/mol
InChI Key: AQGLTPNHAAVOKN-UHFFFAOYSA-N
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Patent
US04275247

Procedure details

To 100 parts of pyrogallol triacetate as prepared above were added glacial acetic acid (364 parts) and 2 N HCl solution (3640 parts) and the mixture refluxed for three hours under a nitrogen blanket. Continuous ether extraction followed by evaporation of the extract gave an oil which slowly crystallised. Recrystallisation from toluene gave pyrogallol (44 parts, 87% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[C:11]([O:12]C(=O)C)[C:6]=1[O:7]C(=O)C)(=O)C.Cl>C(O)(=O)C>[C:5]1([CH:18]=[CH:17][CH:16]=[C:11]([OH:12])[C:6]=1[OH:7])[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(OC(C)=O)C(OC(C)=O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for three hours under a nitrogen blanket
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Continuous ether extraction
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the extract
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallised
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene

Outcomes

Product
Name
Type
product
Smiles
C1(O)=C(O)C(O)=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.